molecular formula C11H12N2O3 B1366522 ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate CAS No. 237435-96-0

ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate

Cat. No.: B1366522
CAS No.: 237435-96-0
M. Wt: 220.22 g/mol
InChI Key: GIXHNQHBLPIRAL-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with an amino group, a furan ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-aminocrotonate with furfural in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H12N2O3
  • Molecular Weight : 220.22458 g/mol
  • CAS Number : 237435-96-0

The compound features a pyrrole ring substituted with an amino group and a furan moiety, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

Ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate has been investigated for its potential therapeutic properties:

  • Antitumor Activity : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, research indicated that the compound can inhibit cancer cell proliferation by inducing apoptosis through specific signaling pathways .
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, effective against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antibiotics .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (e.g., nucleophilic substitutions) makes it a valuable intermediate .
  • Fluorescent Chemo-sensors : The compound's derivatives are being explored as fluorescent sensors for detecting metal ions and other analytes, which is crucial in environmental monitoring and analytical chemistry .

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Dye Intermediates : It is used in the production of dyes and pigments due to its ability to form stable colored compounds when reacted with other agents .
  • Corrosion Inhibitors : The compound has been studied for its effectiveness as a corrosion inhibitor in metal protection systems, showcasing its utility in industrial applications .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability at micromolar concentrations, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives displayed potent antibacterial activity, outperforming conventional antibiotics in some cases .

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The furan and pyrrole rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.

    Ethyl 3-amino-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylate: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

Ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

Ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate (CAS Number: 237435-96-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC11H12N2O3
Molecular Weight220.225 g/mol
Density1.276 g/cm³
Melting Point124-125 °C
Boiling Point436.874 °C
LogP2.6148

These properties suggest that the compound has a moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Research indicates that compounds containing pyrrole structures, like this compound, often exhibit diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The presence of the furan ring and amino group enhances its reactivity and potential interactions with biological targets.

Antiviral Activity

A study published in the journal Molecules highlights the antiviral potential of pyrrole derivatives. This compound was evaluated for its activity against various viruses. The compound demonstrated significant inhibitory effects against herpes simplex virus type 1 (HSV-1) and other viral strains, showcasing its potential as an antiviral agent .

Antibacterial Activity

In vitro studies have shown that derivatives of pyrrole exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. This compound was tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anti-inflammatory Effects

Research indicates that compounds with pyrrole structures may possess anti-inflammatory properties. In one study, this compound was shown to reduce inflammation markers in cell culture models, suggesting its potential use in treating inflammatory diseases .

Case Study 1: Antiviral Efficacy

In a controlled study, this compound was administered to Vero cells infected with HSV-1. The results indicated a dose-dependent reduction in viral titer, with an IC50 value of approximately 15 µM, demonstrating significant antiviral efficacy .

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial effects of this compound against S. aureus. It was found to exhibit an MIC of 32 µg/mL, which is promising compared to traditional antibiotics such as penicillin (MIC: 16 µg/mL) and ciprofloxacin (MIC: 4 µg/mL) .

Properties

IUPAC Name

ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-15-11(14)10-7(12)6-8(13-10)9-4-3-5-16-9/h3-6,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXHNQHBLPIRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(N1)C2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444380
Record name ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237435-96-0
Record name ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-cyano-1-(2-furyl)vinyl 4-methylbenzenesulfonate (10.48 g) and diethyl aminomalonate hydrochloride (7.67 g) in a mixed solvent of ethanol (120 mL)-tetrahydrofuran (64 mL) was added dropwise a solution (36.9 mL) of 20% sodium ethoxide in ethanol under ice-cooling. After stirring at room temperature for 12 hrs, the reaction mixture was poured into ice water (350 mL) and adjusted to pH 7 with 1N hydrochloric acid. The organic solvent was evaporated under reduced pressure, and the residue was extracted with ethyl acetate (150 mL×3). The organic layers were combined, washed with saturated brine (100 mL), and dried over anhydrous magnesium sulfate. After concentration under reduced pressure, the residue was purified by silica gel column chromatography (eluent, hexane:methyl acetate=3:1→1:1) and the obtained solid was recrystallized from ethyl acetate-hexane to give the title compound (2.66 g).
Name
2-cyano-1-(2-furyl)vinyl 4-methylbenzenesulfonate
Quantity
10.48 g
Type
reactant
Reaction Step One
Quantity
7.67 g
Type
reactant
Reaction Step One
Quantity
36.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate
ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate
ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate
ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate
ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate
ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate

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